

In Vivo Efficacy of CP-31398 and Cisplatin: A Comparative Guide

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Compound of Interest

Compound Name: CP-31398 dihydrochloride

Cat. No.: B1669482

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This guide provides a detailed comparison of the in vivo efficacy of two anti-cancer compounds, CP-31398 and cisplatin. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, experimental data, and relevant biological pathways.

Introduction

CP-31398 is a styrylquinazoline derivative identified for its ability to restore the wild-type conformation and DNA-binding function to mutant p53 proteins.[1][2] The p53 tumor suppressor gene is mutated in over half of all human cancers, making its restoration a promising therapeutic strategy.[3][4] In vivo studies have demonstrated that CP-31398 can inhibit the growth of various tumors carrying p53 mutations by inducing cell-cycle arrest and apoptosis.[5][6] Interestingly, CP-31398 has also been shown to stabilize wild-type p53 protein.[1]

Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of numerous cancers.[7][8] Its primary mechanism of action involves binding to DNA, creating adducts that interfere with DNA replication and transcription, ultimately leading to cell death.[8] The cellular response to cisplatin-induced DNA damage often involves the activation of the p53 pathway, which can trigger apoptosis.[9][10][11] However, the efficacy of cisplatin can be limited by drug resistance and significant side effects.[7][8]

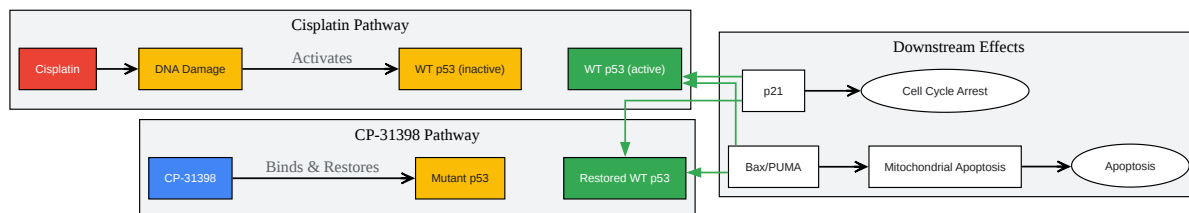
This guide will compare the in vivo anti-tumor effects of these two compounds, drawing on data from various preclinical studies.

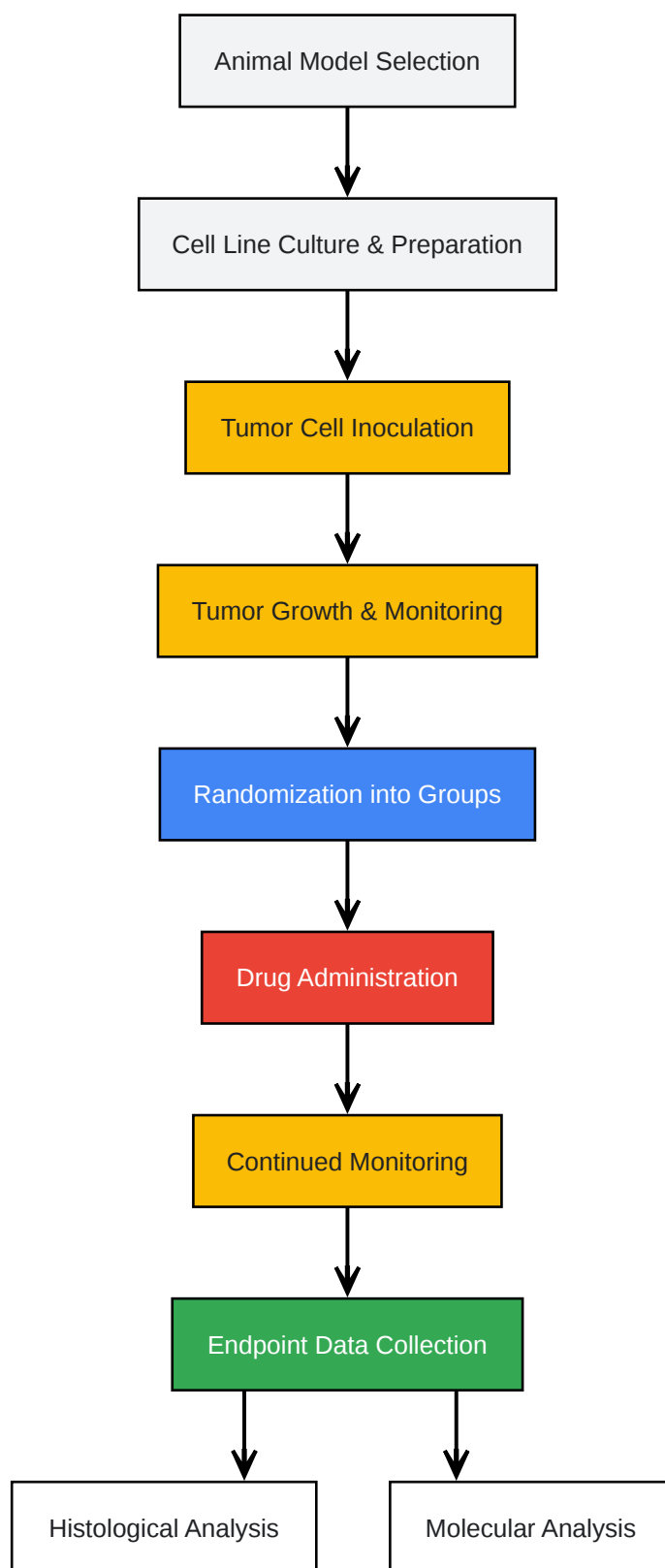
Mechanism of Action and Signaling Pathways

Both CP-31398 and cisplatin can modulate the p53 signaling pathway, albeit through different primary mechanisms.

CP-31398 directly targets mutant p53 protein, restoring its tumor suppressor functions.^{[4][6]} This leads to the transactivation of p53 downstream target genes such as p21, mdm2, Bax, and PUMA, resulting in cell cycle arrest and apoptosis.^{[4][5]} The apoptotic induction by CP-31398 also involves the translocation of p53 to the mitochondria, which alters the mitochondrial membrane potential and leads to the release of cytochrome c.^{[3][12]}

Cisplatin induces DNA damage, which in turn activates p53.^{[10][13]} Activated p53 can then initiate apoptosis through both transcription-dependent and -independent mechanisms.^{[9][14]} In some cellular contexts, cisplatin-induced apoptosis is dependent on p53, while in others, p53-independent pathways can also contribute to cell death.^[13]





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References

- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 5. CP-31398 inhibits the growth of p53-mutated liver cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [inis.iaea.org]
- 9. Activation and involvement of p53 in cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. Cisplatin causes cell death via TAB1 regulation of p53/MDM2/MDMX circuitry - PMC [pmc.ncbi.nlm.nih.gov]
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